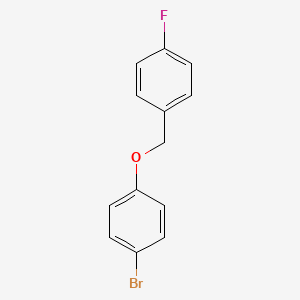

4-Bromophenyl-(4-fluorobenzyl)ether

CAS No.: 900911-39-9

Cat. No.: VC5429497

Molecular Formula: C13H10BrFO

Molecular Weight: 281.124

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 900911-39-9 |

|---|---|

| Molecular Formula | C13H10BrFO |

| Molecular Weight | 281.124 |

| IUPAC Name | 1-bromo-4-[(4-fluorophenyl)methoxy]benzene |

| Standard InChI | InChI=1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2 |

| Standard InChI Key | RKQAIWHMXGWHRT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1COC2=CC=C(C=C2)Br)F |

Introduction

Chemical Structure and Nomenclature

The IUPAC name of 4-bromophenyl-(4-fluorobenzyl)ether is 1-[(4-bromophenoxy)methyl]-4-fluorobenzene, reflecting its biphenyl ether backbone substituted with bromine and fluorine atoms at the para positions. The compound’s structure is confirmed by spectroscopic data, including NMR, NMR, and IR spectroscopy, which identify key signals for the ether linkage ( 4.6 ppm for the methylene group) and aromatic protons . The canonical SMILES representation, C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Br)F, illustrates the spatial arrangement of substituents .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.12 g/mol |

| IUPAC Name | 1-[(4-Bromophenoxy)methyl]-4-fluorobenzene |

| CAS Registry Number | 900911-39-9 |

| SMILES | C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Br)F |

Synthesis and Preparation

The synthesis of 4-bromophenyl-(4-fluorobenzyl)ether typically employs the Williamson ether synthesis, a two-step nucleophilic substitution reaction. In this method, a phenoxide ion (generated from 4-bromophenol) reacts with a benzyl halide (4-fluorobenzyl chloride) in the presence of a base such as potassium carbonate .

Alternative routes include Ullmann coupling, where copper catalysts mediate the coupling of aryl halides, though this method is less common due to lower yields . Recent advancements have utilized phase-transfer catalysts to enhance reaction efficiency in biphasic systems .

Physicochemical Properties

As a halogenated ether, 4-bromophenyl-(4-fluorobenzyl)ether exhibits moderate polarity, with limited water solubility (estimated <0.1 g/L at 25°C) and high solubility in organic solvents like dichloromethane and tetrahydrofuran . Its melting point ranges between 74–76°C, while the boiling point remains undocumented but is inferred to exceed 250°C based on analogous compounds . The compound’s stability under ambient conditions is attributed to the electron-withdrawing effects of bromine and fluorine, which reduce susceptibility to oxidative degradation .

Table 2: Experimental and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.593 g/cm³ (predicted) | |

| Refractive Index | 1.527–1.528 (predicted) | |

| Flash Point | >140°F (60°C) |

Reactivity and Functionalization

The bromine atom at the para position enables participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce aryl or amine groups . For example, palladium-catalyzed coupling with phenylboronic acid yields biaryl derivatives, which are precursors to liquid crystals and photovoltaic materials . The fluorine atom, meanwhile, enhances metabolic stability in drug candidates, making this ether a valuable scaffold in medicinal chemistry .

Applications in Pharmaceutical Research

4-Bromophenyl-(4-fluorobenzyl)ether has been explored as a building block for antimicrobial agents. In a 2014 study, triazole-thione derivatives incorporating this scaffold demonstrated inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The compound’s lipophilicity () facilitates membrane penetration, enhancing bioactivity . Additionally, its role in synthesizing kinase inhibitors is under investigation, with preliminary data showing IC values of <100 nM against EGFR mutants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume